

# toxicological data of 1,1-Diethoxy-3-methylbutane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1,1-Diethoxy-3-methylbutane**

Cat. No.: **B1581008**

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An In-Depth Technical Guide to the Toxicological Profile of **1,1-Diethoxy-3-methylbutane**

## Introduction: Acknowledging the Data Gap

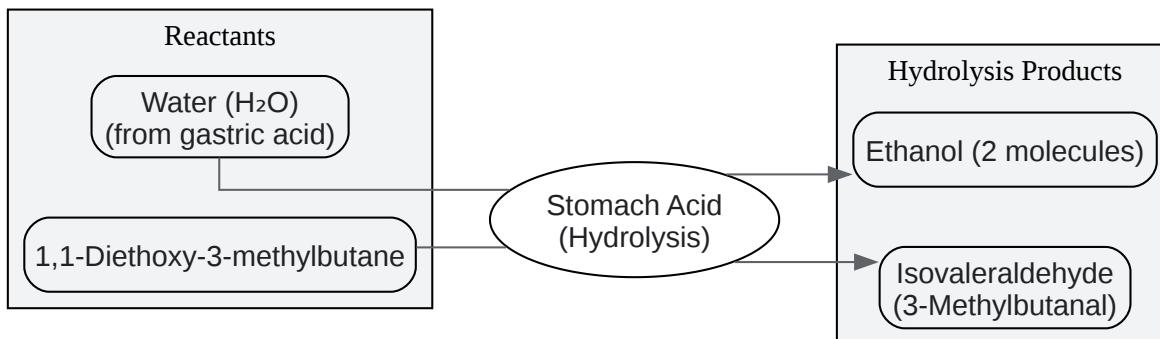
**1,1-Diethoxy-3-methylbutane** (CAS No. 3842-03-3), also known as isovaleraldehyde diethyl acetal, is a flavoring agent utilized in the food and fragrance industry for its fruity, ethereal aroma.<sup>[1][2][3]</sup> Despite its application in consumer products, a comprehensive, publicly available toxicological dossier based on direct testing of this specific compound is notably absent. A review of available safety data sheets and chemical databases reveals a significant lack of empirical data for key toxicological endpoints such as acute toxicity, genotoxicity, and chronic toxicity.<sup>[4]</sup> This guide, therefore, adopts a scientifically rigorous approach to evaluate the safety of **1,1-Diethoxy-3-methylbutane** by examining its anticipated metabolic fate and the well-documented toxicological profiles of its hydrolysis products. Furthermore, it outlines the standard battery of toxicological tests that would be required for a complete *de novo* assessment, providing a framework for any future regulatory evaluation.

## Section 1: Physicochemical Properties and Anticipated Metabolism

A fundamental principle in toxicology is the understanding of a substance's absorption, distribution, metabolism, and excretion (ADME). For acetals like **1,1-Diethoxy-3-methylbutane**, the primary metabolic pathway following oral ingestion is rapid hydrolysis in the

acidic environment of the stomach. This reaction breaks the acetal bond, yielding the parent aldehyde and the corresponding alcohol.

#### Anticipated Hydrolysis of **1,1-Diethoxy-3-methylbutane**



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Caption: Anticipated metabolic hydrolysis pathway in the stomach.

Given this predictable metabolic fate, the systemic toxicological profile of **1,1-Diethoxy-3-methylbutane** is largely determined by the profiles of isovaleraldehyde and ethanol. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent" for isovaleraldehyde diethyl acetal.<sup>[1][5]</sup> This conclusion is based on the evaluation of the compound within a group of related substances and relies heavily on the assessment of its hydrolysis products.

## Section 2: Toxicological Assessment of Hydrolysis Products

### Isovaleraldehyde (3-Methylbutanal)

Isovaleraldehyde is a naturally occurring aliphatic aldehyde. Its toxicological profile is characterized by low acute systemic toxicity but notable irritant properties.

Table 1: Summary of Toxicological Data for Isovaleraldehyde

Toxicological Endpoint	Test Species	Route	Result	Reference(s)
Acute Toxicity (LD <sub>50</sub> )	Rat	Oral	5600 - 7660 mg/kg bw	[6][7][8]
Rabbit	Dermal	2534 - 2730 mg/kg bw	[9][6][8]	
Acute Toxicity (LC <sub>50</sub> )	Rat	Inhalation	42.7 mg/L (4h)	[9][6][8]
Skin Irritation	Rabbit	Dermal	Mild skin irritation	[6][10]
Eye Irritation	Rabbit	Ocular	Irritating to eyes	[6][10]
Genotoxicity (Ames Test)	S. typhimurium	In vitro	Negative	[11]
Genotoxicity (Micronucleus)	Mouse	In vivo	Negative	[11]
Carcinogenicity	-	-	No concern for carcinogenic effects	[11]

Isovaleraldehyde is not considered to be genotoxic or carcinogenic.[11] Its primary hazards are related to local irritation of the skin, eyes, and respiratory tract upon direct contact.[12][13]

## Ethanol

Ethanol is one of the most well-studied chemical substances. Its acute toxicity is low, but chronic high-dose exposure is associated with significant health effects.

Table 2: Summary of Toxicological Data for Ethanol

Toxicological Endpoint	Test Species	Route	Result	Reference(s)
Acute Toxicity (LD <sub>50</sub> )	Rat	Oral	7060 - 8300 mg/kg bw	[14][15][16][17]
Acute Toxicity (LC <sub>50</sub> )	Rat	Inhalation	>20,000 ppm (10h)	[16]
Genotoxicity	Various	In vitro/In vivo	Not considered genotoxic	[15][18][19][20]
Carcinogenicity (IARC)	Human	-	Group 1 (Carcinogenic to humans)	[21][22][23]

While ethanol itself is generally considered not to be genotoxic, its primary metabolite, acetaldehyde, is genotoxic and a known carcinogen.[14][24][25] The International Agency for Research on Cancer (IARC) classifies alcoholic beverages (and by extension, ethanol) as a Group 1 carcinogen, linked to cancers of the oral cavity, pharynx, larynx, esophagus, liver, colorectum, and breast.[21][22][23] However, this classification is associated with the consumption of alcoholic beverages, and the risk is dose-dependent. The trace amounts of ethanol produced from the hydrolysis of a flavoring agent at typical dietary intake levels are not considered to pose a carcinogenic risk.

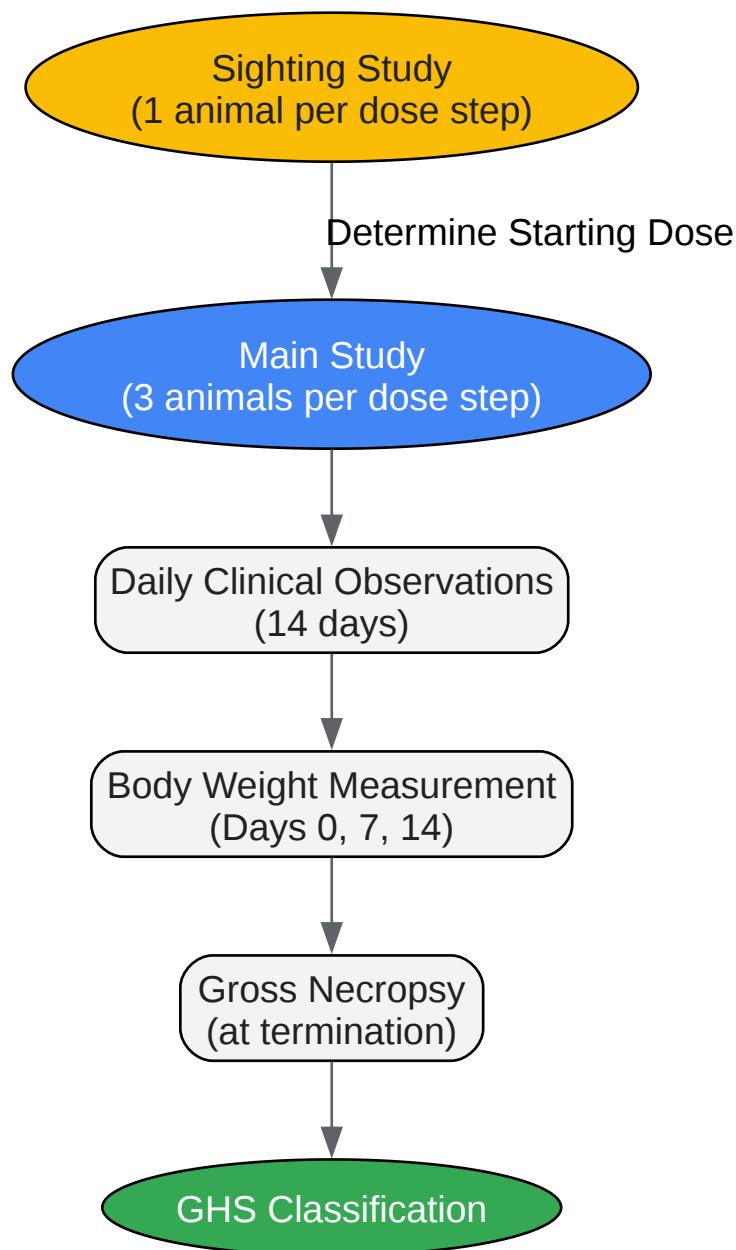
## Section 3: Recommended Toxicological Evaluation Framework

For a comprehensive de novo assessment of **1,1-Diethoxy-3-methylbutane**, a standard battery of tests would be required to meet global regulatory standards. The following sections detail the necessary experimental protocols, grounded in OECD guidelines.

### Acute Toxicity Assessment

The objective is to determine the potential for adverse health effects from a single, short-term exposure. This involves testing via oral, dermal, and inhalation routes.

Experimental Workflow: Acute Oral Toxicity (OECD 420/423)



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Caption: Stepwise procedure for acute oral toxicity testing.

Protocol: Acute Oral Toxicity (Adapted from OECD TG 423)[20][26]

- Animal Selection: Use healthy, young adult rats (8-12 weeks old) of a single sex (typically females). Acclimatize animals for at least 5 days.
- Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil).

- Administration: Administer a single dose by oral gavage. Animals should be fasted overnight prior to dosing.
- Dose Levels: Conduct a stepwise procedure starting with a dose expected to produce some toxicity. Based on the outcome (mortality or morbidity), the next dose is either increased or decreased. Standard starting doses are 300 mg/kg, with subsequent steps at 2000, 300, and 50 mg/kg.
- Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.
- Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
- Endpoint: The test allows for classification of the substance according to the Globally Harmonized System (GHS) based on the observed toxicity and mortality at defined dose levels.

Note: Similar stepwise procedures are followed for Acute Dermal (OECD 402) and Acute Inhalation (OECD 403/436) toxicity testing, with modifications to the route of administration.[\[10\]](#) [\[23\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

## Genotoxicity Assessment

A battery of tests is required to assess the potential for the substance to induce genetic mutations or chromosomal damage.

3.2.1 Bacterial Reverse Mutation Test (Ames Test - OECD 471) This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[\[7\]](#)[\[17\]](#) [\[18\]](#)[\[30\]](#) The test evaluates the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

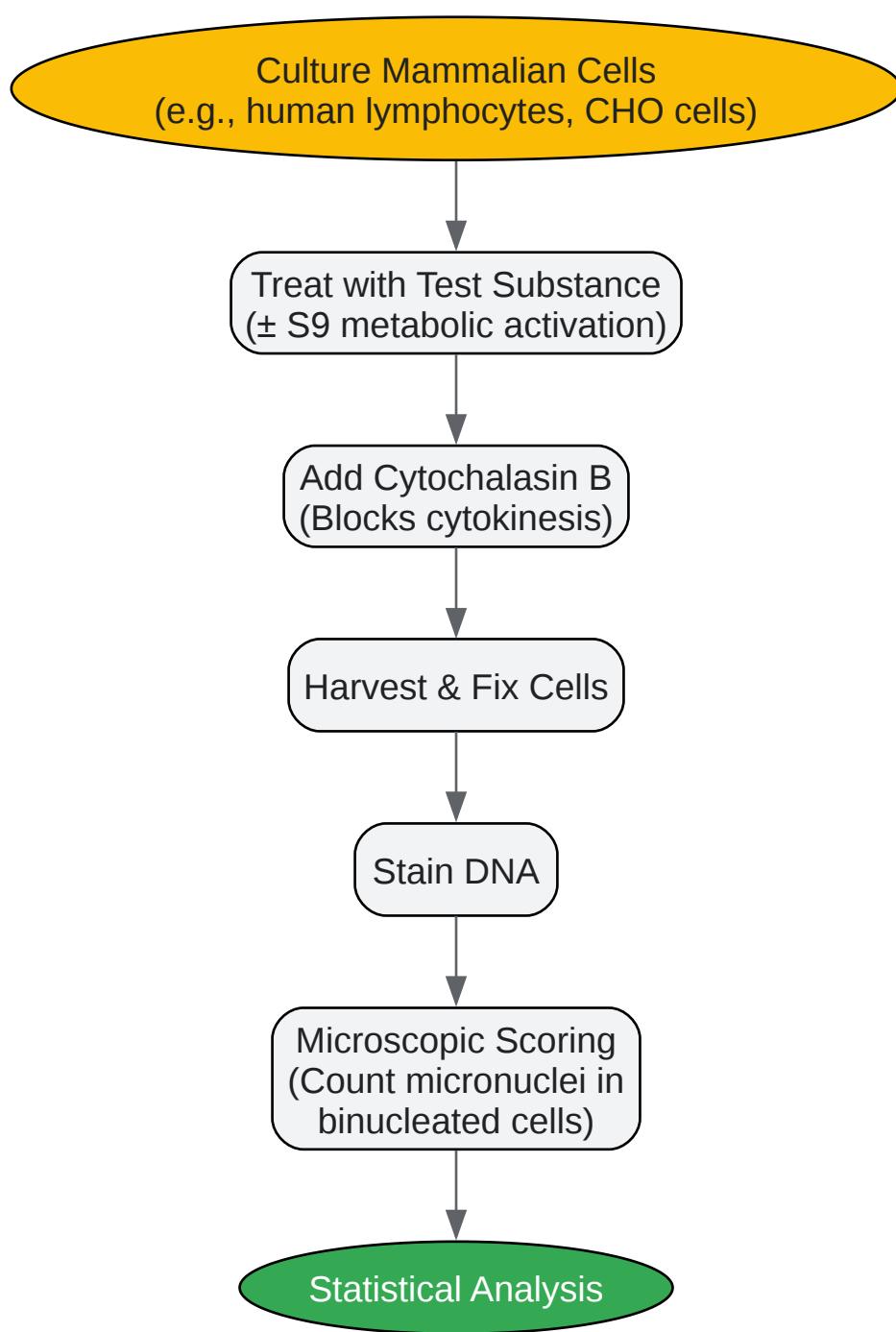
Protocol: Ames Test (Plate Incorporation Method)[\[18\]](#)[\[30\]](#)

- Strains: Use at least five strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA).

- Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- Procedure: a. Mix the test substance at several concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. b. Pour this mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies over the negative control.

3.2.2 In Vitro Mammalian Cell Micronucleus Test (OECD 487) This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, representing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[\[1\]](#)[\[19\]](#)[\[21\]](#)[\[22\]](#)  
[\[24\]](#)

Experimental Workflow: In Vitro Micronucleus Assay



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Caption: Workflow for the cytokinesis-block micronucleus assay.

## Repeated-Dose Toxicity Assessment

This evaluates the effects of repeated exposure over a prolonged period. The 90-day subchronic oral toxicity study is a cornerstone for characterizing target organ toxicity and

establishing a No-Observed-Adverse-Effect Level (NOAEL).

Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)[6][11][12][14][25]

- Animal Selection: Use groups of laboratory rodents (preferably rats), with at least 10 males and 10 females per group.
- Dose Levels: Administer the test substance daily at a minimum of three dose levels, plus a control group. The highest dose should induce toxic effects but not mortality. The lowest dose should not induce any evidence of toxicity.
- Administration: The substance is typically administered daily by oral gavage or mixed in the diet/drinking water for 90 days.
- Observations: Conduct detailed clinical observations daily. Monitor body weight and food/water consumption weekly. Perform ophthalmological examinations, hematology, and clinical biochemistry analyses at specified intervals.
- Pathology: At the end of the 90-day period, conduct a full gross necropsy on all animals. Weigh major organs, and preserve tissues for histopathological examination.
- Endpoints: The study provides information on major toxic effects, identifies target organs, and determines a NOAEL, which is crucial for human health risk assessment.

## Conclusion and Authoritative Insights

While direct toxicological data for **1,1-Diethoxy-3-methylbutane** are scarce, a robust safety assessment can be inferred based on established scientific principles. The compound is readily expected to hydrolyze to isovaleraldehyde and ethanol, two substances with well-characterized toxicological profiles. At the low exposure levels associated with its use as a flavoring agent, the toxicological risks of these hydrolysis products are considered negligible. This is supported by the JECFA conclusion of "no safety concern at current levels of intake".[1]

For drug development professionals and researchers, this guide underscores the importance of understanding metabolic pathways when direct data is unavailable. However, should a new use pattern emerge that significantly increases potential human exposure, the experimental framework detailed herein provides the necessary, self-validating protocols to generate a

comprehensive toxicological profile compliant with international regulatory standards. The causality behind this framework is clear: to systematically evaluate potential hazards from acute lethality to subtle, long-term organ toxicity and genetic damage, thereby ensuring a thorough and trustworthy safety assessment.

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- To cite this document: BenchChem. [toxicological data of 1,1-Diethoxy-3-methylbutane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581008#toxicological-data-of-1-1-diethoxy-3-methylbutane>]

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